

# Physicochemical Properties of Everolimus-d4: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B563853

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Everolimus-d4**, a deuterated analog of the immunosuppressant and anticancer drug Everolimus. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

## Core Physicochemical Data

**Everolimus-d4** is a stable, isotopically labeled form of Everolimus, where four hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of Everolimus.<sup>[1]</sup> The fundamental physicochemical properties of **Everolimus-d4** are summarized in the table below.

Property	Value	Source(s)
Chemical Name	40-O-(2-Hydroxyethyl-d4)rapamycin	[2][3]
Synonyms	42-O-(2-Hydroxy)ethyl-d4 Rapamycin, Afinitor-d4, Certican-d4, RAD-d4, RAD 001-d4, SDZ-RAD-d4	[2][4]
CAS Number	1338452-54-2	[4][5]
Molecular Formula	C <sub>53</sub> H <sub>79</sub> D <sub>4</sub> NO <sub>14</sub>	[1][4][5]
Molecular Weight	962.25 g/mol	[2][5]
Appearance	Off-White to Pale Yellow Solid	[3]
Purity	≥99% deuterated forms (d <sub>1</sub> -d <sub>4</sub> ); ≤1% d <sub>0</sub>	[1]
Melting Point	Data not available for Everolimus-d4. For non-deuterated Everolimus: 107-113 °C.	[6]
Solubility	Soluble in Chloroform and Methanol.	[1][7]
Storage	2-8°C in a refrigerator, under an inert atmosphere.	[3][8]
Stability	Stable for at least 4 years when stored at 4°C.	[1]

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be adapted for the characterization of **Everolimus-d4**.

## Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of **Everolimus-d4** is finely powdered using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.
- Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point of the non-deuterated Everolimus (107-113 °C).
- Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Reporting: The melting point is reported as the range T1-T2.

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

**Principle:** An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

**Apparatus:**

- Glass vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with a temperature-controlled environment
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Syringe filters (e.g., 0.45 µm PTFE)

**Procedure:**

- **Sample Preparation:** An excess amount of **Everolimus-d4** is weighed and added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, chloroform, buffers at different pH values).
- **Equilibration:** The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitated for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After agitation, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

- **Quantification:** The concentration of **Everolimus-d4** in the clear filtrate is determined using a validated analytical method, such as HPLC with UV detection or mass spectrometry. A calibration curve prepared with known concentrations of **Everolimus-d4** is used for quantification.
- **Reporting:** The solubility is expressed in units such as mg/mL or µg/mL.

## Stability Indicating Assay (High-Performance Liquid Chromatography)

A stability-indicating assay is crucial for determining the intrinsic stability of a drug substance and for monitoring its degradation under various stress conditions.

**Principle:** The drug substance is subjected to forced degradation under conditions such as acid, base, oxidation, heat, and light. An HPLC method is then developed and validated to separate the intact drug from its degradation products, allowing for the quantification of the remaining drug.

**Apparatus:**

- HPLC system with a UV or mass spectrometric detector
- C18 analytical column
- pH meter
- Oven
- Photostability chamber
- Volumetric flasks and pipettes

**Procedure:**

- **Forced Degradation Studies:**
  - **Acid Hydrolysis:** A solution of **Everolimus-d4** is treated with a dilute acid (e.g., 0.1 N HCl) and heated.

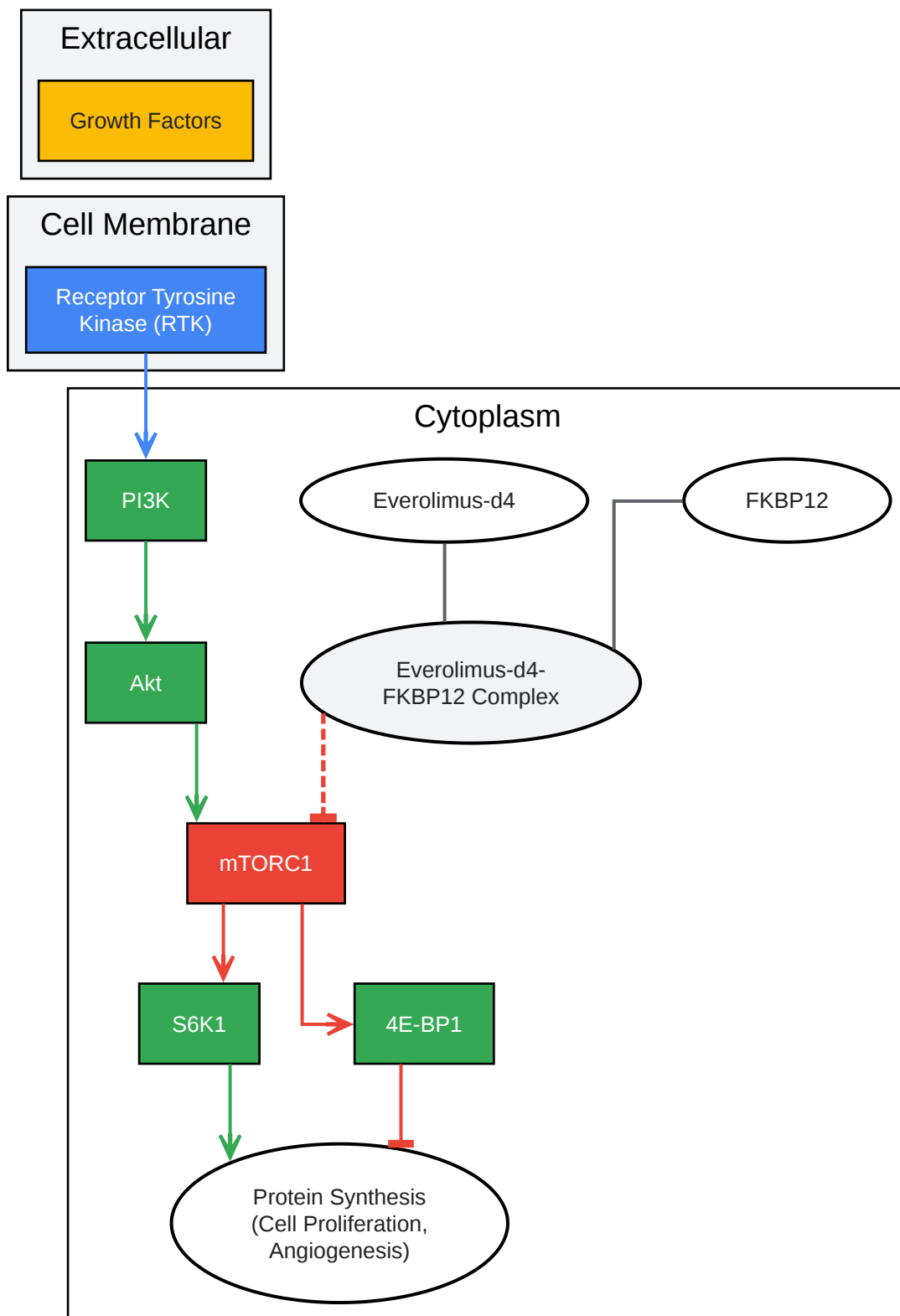
- Base Hydrolysis: A solution of **Everolimus-d4** is treated with a dilute base (e.g., 0.1 N NaOH) and heated.
- Oxidative Degradation: A solution of **Everolimus-d4** is treated with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>).
- Thermal Degradation: A solid sample of **Everolimus-d4** is exposed to elevated temperatures (e.g., 60-80°C).
- Photolytic Degradation: A solution or solid sample of **Everolimus-d4** is exposed to UV and visible light in a photostability chamber.
- HPLC Method Development: A reverse-phase HPLC method is developed to achieve baseline separation between the **Everolimus-d4** peak and any peaks corresponding to degradation products. The mobile phase composition, flow rate, and column temperature are optimized.
- Method Validation: The developed HPLC method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
- Analysis of Stressed Samples: The stressed samples are analyzed using the validated HPLC method to determine the percentage of degradation.

## Signaling Pathway and Mechanism of Action

Everolimus, and by extension **Everolimus-d4**, exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and angiogenesis.[9]

Everolimus first forms a complex with the intracellular protein FKBP12. This Everolimus-FKBP12 complex then binds to and inhibits mTOR Complex 1 (mTORC1).[9] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This disruption of the mTORC1 signaling cascade ultimately results in the suppression of protein synthesis, leading to the arrest of the cell cycle at the G1 phase and the inhibition of cell proliferation.[9] Furthermore, inhibition of mTORC1 can also downregulate the expression of

hypoxia-inducible factor (HIF-1 $\alpha$ ), which in turn reduces the production of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis.[9]



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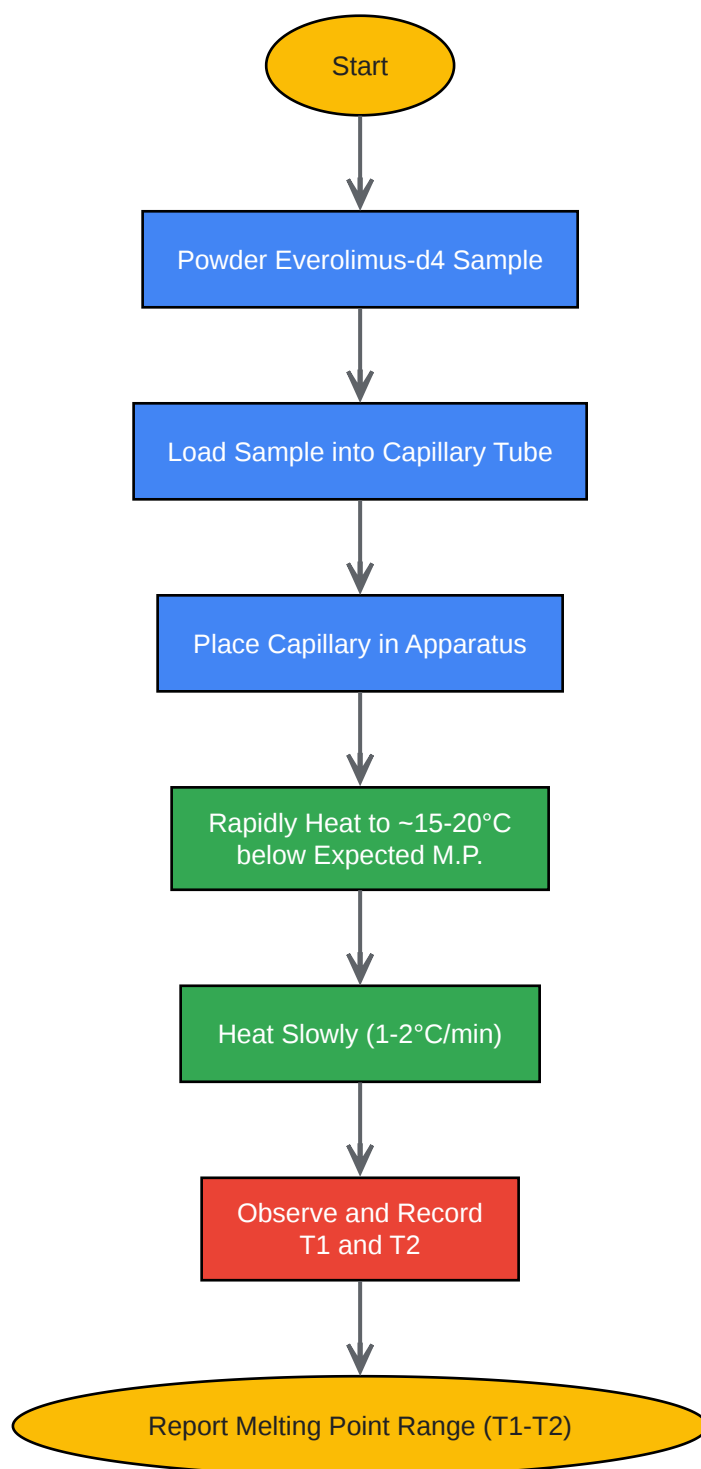
Caption: **Everolimus-d4** inhibits the mTORC1 signaling pathway.

## Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

### Workflow for Melting Point Determination

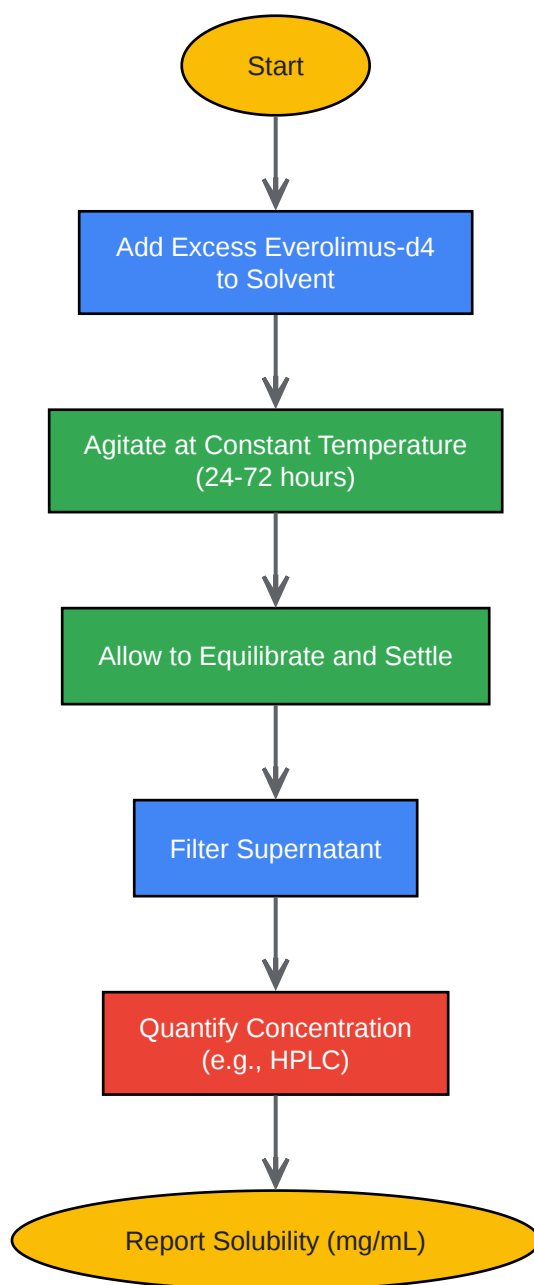




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Caption: Workflow for determining the melting point of **Everolimus-d4**.

## Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **Everolimus-d4**.

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